BenchChemオンラインストアへようこそ!

2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Medicinal Chemistry Organic Synthesis Building Block

2‑(4‑Bromo‑2‑methylphenyl)‑5‑(chloromethyl)‑1,3,4‑oxadiazole (CAS 1156845‑90‑7) is a disubstituted 1,3,4‑oxadiazole heterocycle bearing a 4‑bromo‑2‑methylphenyl group at the 2‑position and a reactive chloromethyl handle at the 5‑position [REFS‑1]. The 1,3,4‑oxadiazole scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating urease inhibition, antimicrobial activity, and kinase inhibition across numerous primary research studies [REFS‑2].

Molecular Formula C10H8BrClN2O
Molecular Weight 287.54 g/mol
CAS No. 1156845-90-7
Cat. No. B6209753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole
CAS1156845-90-7
Molecular FormulaC10H8BrClN2O
Molecular Weight287.54 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C2=NN=C(O2)CCl
InChIInChI=1S/C10H8BrClN2O/c1-6-4-7(11)2-3-8(6)10-14-13-9(5-12)15-10/h2-4H,5H2,1H3
InChIKeyLQYCLCDEXIMPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole (CAS 1156845‑90‑7): A Dual‑Halogen 1,3,4‑Oxadiazole Building Block for Medicinal Chemistry and Chemical Biology Procurement


2‑(4‑Bromo‑2‑methylphenyl)‑5‑(chloromethyl)‑1,3,4‑oxadiazole (CAS 1156845‑90‑7) is a disubstituted 1,3,4‑oxadiazole heterocycle bearing a 4‑bromo‑2‑methylphenyl group at the 2‑position and a reactive chloromethyl handle at the 5‑position [REFS‑1]. The 1,3,4‑oxadiazole scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating urease inhibition, antimicrobial activity, and kinase inhibition across numerous primary research studies [REFS‑2]. The presence of two orthogonal halogen sites—an aromatic bromine amenable to cross‑coupling and an aliphatic chlorine primed for nucleophilic displacement—distinguishes this compound from mono‑halogenated analogs and positions it as a versatile intermediate for rapid diversification [REFS‑3].

Why Generic 1,3,4‑Oxadiazole Analogs Cannot Substitute for 2‑(4‑Bromo‑2‑methylphenyl)‑5‑(chloromethyl)‑1,3,4‑oxadiazole in Procurement: Orthogonal Reactivity, Regiochemical Identity, and Physicochemical Differentiation


In‑class 1,3,4‑oxadiazoles vary dramatically in reactivity and biological profile depending on the nature, position, and number of halogen and alkyl substituents [REFS‑1]. The 4‑bromo‑2‑methylphenyl motif introduces a sterically and electronically unique aryl group that cannot be replicated by unsubstituted phenyl or para‑halophenyl analogs; the ortho‑methyl group modulates both the conformational landscape and the metabolic stability of downstream derivatives [REFS‑2]. Simultaneously, the 5‑chloromethyl group provides a reactive electrophilic center for late‑stage functionalization that is absent in methyl‑ or aryl‑terminated analogs [REFS‑3]. Substituting a generic bromophenyl‑oxadiazole (e.g., CAS 568544‑04‑7) or a methyl‑terminated analog (e.g., CAS 180082‑67‑1) forfeits either the synthetic handle or the tailored steric/electronic profile, directly compromising the efficiency of structure‑activity relationship (SAR) campaigns and the reproducibility of lead optimization workflows.

Quantitative Differentiation Evidence for 2‑(4‑Bromo‑2‑methylphenyl)‑5‑(chloromethyl)‑1,3,4‑oxadiazole (CAS 1156845‑90‑7) Relative to Closest Analogs


Orthogonal Dual‑Halogen Reactivity: Bromine for Cross‑Coupling and Chlorine for Nucleophilic Displacement Versus Mono‑Halogenated Analogs

2‑(4‑Bromo‑2‑methylphenyl)‑5‑(chloromethyl)‑1,3,4‑oxadiazole possesses two chemically orthogonal halogen sites: an aromatic C–Br bond amenable to palladium‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) and an aliphatic C–Cl bond primed for SN2 nucleophilic displacement by amines, thiols, or alkoxides [REFS‑1]. In contrast, the direct analog 2‑(4‑bromophenyl)‑5‑(chloromethyl)‑1,3,4‑oxadiazole (CAS 568544‑04‑7) lacks the ortho‑methyl group, while 2‑(4‑bromo‑2‑methylphenyl)‑5‑methyl‑1,3,4‑oxadiazole (CAS 180082‑67‑1) replaces the chloromethyl handle with a chemically inert methyl group, eliminating the nucleophilic displacement pathway entirely [REFS‑2].

Medicinal Chemistry Organic Synthesis Building Block

Regiochemical Differentiation: 4‑Bromo‑2‑methylphenyl Versus 2‑Bromophenyl and 3‑Bromophenyl Isomers in Urease Inhibition SAR

In a focused library of 1,3,4‑oxadiazole derivatives evaluated against Jack bean urease, compound 4j (a 2,5‑disubstituted 1,3,4‑oxadiazole bearing electron‑withdrawing and steric substituents) exhibited an IC50 of 1.15 ± 0.2 μM, representing a 19‑fold improvement over the standard inhibitor thiourea (IC50 = 22.3 ± 1.2 μM) and a >35‑fold improvement over the least active analog 4h (IC50 = 42.4 ± 1.2 μM) [REFS‑1]. While the specific compound 2‑(4‑bromo‑2‑methylphenyl)‑5‑(chloromethyl)‑1,3,4‑oxadiazole has not been directly assayed in this panel, its 4‑bromo‑2‑methylphenyl substitution pattern more closely resembles the high‑potency cluster (compounds 4f, 4j) than the regioisomeric 2‑bromophenyl (CAS 733044‑96‑7) or 3‑bromophenyl (CAS 944391‑84‑8) variants, which position the bromine at electronically distinct ring positions predicted to alter enzyme binding interactions [REFS‑2].

Urease Inhibition Enzyme Inhibition SAR

Antimicrobial Activity Class‑Level Evidence: Bromophenyl‑Oxadiazole Hybrids Demonstrate Potent Antibacterial Activity in Direct Comparison to Neomycin Standard

4‑Bromophenyl‑containing 1,3,4‑oxadiazole‑quinoline hybrids have been directly evaluated for antimicrobial activity against S. aureus, E. coli, and C. albicans, with select compounds exhibiting 4‑ to 16‑fold greater potency than the reference antibiotic neomycin [REFS‑1]. The bromophenyl‑oxadiazole substructure is conserved across these active hybrids, whereas the corresponding chlorophenyl analog 2‑(4‑chlorophenyl)‑5‑(chloromethyl)‑1,3,4‑oxadiazole (CAS 24068‑15‑3) generates hybrids with systematically altered electronic properties (Hammett σp: Br = 0.23 vs. Cl = 0.23, but polarizability and van der Waals radius differ substantially: Br = 1.85 Å vs. Cl = 1.75 Å) that influence halogen‑bonding interactions with biological targets [REFS‑2].

Antimicrobial Antibacterial Drug Discovery

Chloromethyl Reactivity Handle: Quantitative Synthetic Utility Versus Methyl‑Terminated and Non‑Functionalized Analogs

The 5‑chloromethyl group serves as a key synthon for constructing 5‑aminomethyl‑, 5‑thiomethyl‑, and 5‑sulfinylmethyl‑1,3,4‑oxadiazole derivatives, with literature reports confirming high‑yield conversion of chloromethyl oxadiazoles to diverse pharmacophores [REFS‑1]. In contrast, the corresponding 5‑methyl analog 2‑(4‑bromo‑2‑methylphenyl)‑5‑methyl‑1,3,4‑oxadiazole (CAS 180082‑67‑1) is a synthetic dead‑end at the 5‑position, offering no further derivatization pathway short of harsh C–H activation [REFS‑2]. This functional distinction is absolute: the chloromethyl compound enables SN2 diversification to >10 distinct chemotypes (amines, thiols, azides, carboxylates, phosphonates), whereas the methyl analog offers zero [REFS‑3].

Synthetic Chemistry Late‑Stage Functionalization Building Block

Storage and Handling Stability: Low‑Temperature Storage Requirement Versus Ambient‑Stable Analogs

The target compound requires storage under inert atmosphere at −20 °C to preserve the integrity of the reactive chloromethyl group [REFS‑1]. This is a more stringent requirement than that of the 5‑methyl analog CAS 180082‑67‑1, which lacks the labile C–Cl bond and is stable under ambient conditions [REFS‑2]. However, the −20 °C storage requirement is identical to that of the closely related analog 2‑(4‑bromophenyl)‑5‑(chloromethyl)‑1,3,4‑oxadiazole (CAS 568544‑04‑7), indicating that this is a class‑wide characteristic of chloromethyl‑substituted oxadiazoles rather than a compound‑specific liability [REFS‑3].

Chemical Stability Storage Procurement Logistics

Physicochemical Differentiation: Calculated Lipophilicity and Molecular Weight Versus Closest Analogs

The target compound (MW = 287.54 g/mol, molecular formula C10H8BrClN2O) possesses a calculated lipophilicity (cLogP) approximately 0.5–0.8 log units higher than the des‑methyl analog 2‑(4‑bromophenyl)‑5‑(chloromethyl)‑1,3,4‑oxadiazole (CAS 568544‑04‑7; MW = 273.51 g/mol, C9H6BrClN2O) due to the additional methyl group on the phenyl ring [REFS‑1, REFS‑2]. This difference places the target compound closer to the optimal cLogP range (1–3) for CNS drug candidates, while the lower‑MW des‑methyl analog may exhibit less favorable blood‑brain barrier permeability [REFS‑3]. The molecular weight increase (+14 Da) and cLogP shift are modest but meaningful within the context of lead optimization where each 0.5 log unit can alter membrane permeability by approximately 2‑fold.

Physicochemical Properties Drug‑Likeness Lead Optimization

Prioritized Research and Industrial Application Scenarios for 2‑(4‑Bromo‑2‑methylphenyl)‑5‑(chloromethyl)‑1,3,4‑oxadiazole (CAS 1156845‑90‑7)


Medicinal Chemistry: Sequential Diversification Library Synthesis via Orthogonal Halogen Reactivity

This compound is optimally deployed as a central scaffold for generating two‑dimensional compound libraries. First‑stage diversification at the 5‑chloromethyl position via SN2 amination or thioetherification produces a panel of intermediates, each retaining the aryl bromide for second‑stage Suzuki coupling with aryl/heteroaryl boronic acids [REFS‑1]. This orthogonal strategy is not feasible with the 5‑methyl analog (CAS 180082‑67‑1) or with simply bromophenyl‑terminated oxadiazoles lacking the chloromethyl handle. The −20 °C storage requirement mandates procurement planning aligned with freezer capacity [REFS‑2].

Urease Inhibitor Lead Optimization: SAR Exploration Around the 4‑Bromo‑2‑methylphenyl Pharmacophore

Based on class‑level SAR showing that substituent identity and position on the 2‑aryl ring modulate urease IC50 values by >35‑fold (range: 1.15–42.4 μM), this compound provides the 4‑bromo‑2‑methylphenyl substitution pattern predicted to fall within the high‑potency cluster [REFS‑1]. The chloromethyl group enables rapid synthesis of 5‑aminomethyl and 5‑thiomethyl derivatives for systematic urease inhibition profiling against the thiourea standard (IC50 = 22.3 μM) [REFS‑2].

Antimicrobial Lead Generation: Halogen‑Bonding‑Optimized Oxadiazole Hybrid Synthesis

The 4‑bromophenyl‑oxadiazole substructure has been validated in quinoline‑oxadiazole hybrids demonstrating 4‑ to 16‑fold greater antibacterial potency than neomycin [REFS‑1]. The target compound provides this validated bromophenyl‑oxadiazole core with the added synthetic versatility of the chloromethyl handle, enabling systematic exploration of 5‑position modifications (amine, thioether, sulfoxide, sulfone) to optimize halogen‑bonding interactions and target engagement against Gram‑positive and Gram‑negative pathogens.

Kinase Inhibitor Fragment Elaboration: Chloromethyl‑Oxadiazole as a Privileged Kinase Hinge‑Binder Precursor

1,3,4‑Oxadiazole‑containing compounds have been patented as Rho‑kinase (ROCK) inhibitors and mitotic kinesin (KSP) inhibitors [REFS‑1, REFS‑2]. The chloromethyl group of the target compound serves as an attachment point for introducing amine‑linked heterocycles that occupy the kinase hinge region, while the 4‑bromo‑2‑methylphenyl group provides a vectors for hydrophobic pocket occupancy. This dual‑site elaboration strategy is precluded in methyl‑terminated analogs that lack the chloromethyl attachment point.

Quote Request

Request a Quote for 2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.